tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate is a useful research compound. Its molecular formula is C16H30N2O3 and its molecular weight is 298.427. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
An important application involves the enantioselective synthesis of compounds for pharmaceutical intermediates, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. The key synthesis step, iodolactamization, is highlighted for its efficiency in producing highly functionalized compounds (Campbell et al., 2009).
Chemical Transformations
Research on 3-tert-Butyl-Substituted Cyclohexa-1,4-dienes showcases their role as isobutane equivalents in catalyzed transfer hydro-tert-butylation of alkenes, presenting a novel way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017). This application is pivotal in the development of new synthetic routes in organic chemistry.
Adsorption and Environmental Applications
The study of methyl tert-butyl ether (MTBE) and its interactions with cyclohexane and air on activated carbon highlights the compound's relevance in environmental chemistry, particularly in VOC removal from dilute vapor streams. This research is crucial for understanding the adsorption behavior of related compounds (Gironi & Piemonte, 2011).
Stereoselective Synthesis of Factor Xa Inhibitors
The stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors, demonstrates the compound's critical role in medicinal chemistry. This research provides a scalable route for producing stereoisomers with controlled stereochemistry (Wang et al., 2017).
Environmental Degradable Polymers
In material science, the production of degradable polycarbonates derived from dihydroxybutyric acid, with applications in biocompatible polymers and drug delivery systems, showcases the broader implications of using tert-butyl-based compounds in creating environmentally friendly materials (Tsai et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[4-(3-methylbutanoylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVQFHKKTXQARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.